1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime
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Overview
Description
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group, a nitro group, and an oxime functional group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The nitro group can be introduced through a nitration reaction, where the dichlorobenzyl-indole intermediate is treated with a mixture of concentrated nitric acid and sulfuric acid.
Oxime Formation: The final step involves the conversion of the indole-2,3-dione to the oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso compounds or oxides.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorobenzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime: A closely related compound with similar chemical structure but without the nitro group.
1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione: Another related compound with a different substitution pattern on the benzyl group.
Uniqueness
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-nitro-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-9-2-1-8(12(17)5-9)7-19-13-4-3-10(20(23)24)6-11(13)14(18-22)15(19)21/h1-6,21H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPYBAYGLMHMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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